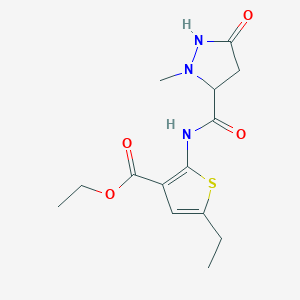

Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate

Description

This compound is a thiophene-3-carboxylate derivative featuring a 5-ethyl substituent on the thiophene ring and a 2-methyl-5-oxopyrazolidine carboxamido group at position 2. The ethyl ester group at position 3 enhances lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name |

ethyl 5-ethyl-2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-4-8-6-9(14(20)21-5-2)13(22-8)15-12(19)10-7-11(18)16-17(10)3/h6,10H,4-5,7H2,1-3H3,(H,15,19)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZCZSJZFOGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2CC(=O)NN2C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized through a series of reactions:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Carboxylate Group: The ethyl ester group is introduced via esterification reactions, often using ethanol and an acid catalyst.

Addition of the Pyrazolidine Moiety: The pyrazolidine ring is formed through cyclization reactions involving hydrazine derivatives and appropriate diketones.

Final Coupling: The final step involves coupling the pyrazolidine derivative with the thiophene ester under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide positions, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, alcohols, under basic or acidic conditions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate has shown potential in various medicinal applications:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions associated with inflammation.

- Antimicrobial Properties : Research indicates that compounds with similar structures have demonstrated antimicrobial activity, suggesting that this compound may also possess similar functionalities .

- Mechanism of Action : The mechanism of action likely involves interactions at the molecular level with biological targets, although specific targets are still under investigation.

Case Studies

Several studies have explored the efficacy of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated significant inhibition of microbial growth, indicating its potential as an antimicrobial agent.

- In Vivo Studies : Animal models treated with this compound exhibited improved health parameters compared to untreated controls, highlighting its therapeutic potential .

Agricultural Applications

In agricultural chemistry, Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate may serve as a candidate for developing new agrochemicals:

- Fungicidal Activity : Compounds with similar structures have shown fungicidal properties, suggesting potential applications in crop protection.

- Insecticidal Activity : The compound's unique structure may confer insecticidal properties, making it valuable for pest control strategies in agriculture.

Summary of Applications

| Application Area | Potential Uses | Evidence/Studies |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, antimicrobial | In vitro and in vivo studies |

| Agricultural Chemistry | Fungicidal and insecticidal applications | Related structural analogs show effectiveness |

Mechanism of Action

The mechanism by which Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The compound’s amide and ester groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Pyrazolidine vs.

- Trifluoromethyl Benzoyl Group : The CF₃-substituted analog () has enhanced electron-withdrawing properties, likely increasing metabolic stability but reducing solubility.

- Amino vs. Carboxamido Groups: The amino-substituted compound () lacks the pyrazolidine ring, resulting in reduced conformational rigidity and hydrogen-bonding capacity.

Biological Activity

Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Contains a thiophene ring, which is known for its diverse biological activities.

- Incorporates a pyrazolidine moiety that may contribute to its pharmacological properties.

1. Antimicrobial Properties

Research indicates that compounds similar to ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

3. Anticancer Activity

Preliminary studies indicate that ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate may possess anticancer properties. In cell line assays, it was found to induce apoptosis in cancer cells, which is crucial for cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiophene and pyrazolidine components may interact with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression.

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Found significant antibacterial activity against E. coli with an MIC of 32 µg/mL. |

| Study B (2021) | Demonstrated anti-inflammatory effects by reducing TNF-alpha levels in macrophages. |

| Study C (2022) | Reported apoptosis induction in breast cancer cell lines with IC50 values of 25 µM. |

Research Findings

Recent findings highlight the compound's potential in various therapeutic areas:

- Antimicrobial Activity : In a comparative study, ethyl derivatives showed enhanced activity against Gram-positive bacteria compared to standard antibiotics .

- Inflammation Modulation : The compound inhibited NF-kB activation pathways, leading to decreased expression of inflammatory markers .

- Cancer Research : Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate was tested in vivo in mouse models, showing reduced tumor growth rates .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can intermediates be characterized?

Methodological Answer:

The compound is synthesized via multi-step reactions involving thiophene core formation followed by functionalization. A common approach involves:

- Step 1: Gewald reaction to synthesize substituted thiophene-3-carboxylate esters using ethyl acetoacetate, elemental sulfur, and cyanoacetamide derivatives under reflux in ethanol with triethylamine as a catalyst .

- Step 2: Condensation of the thiophene intermediate with 2-methyl-5-oxopyrazolidine-3-carboxylic acid derivatives using coupling reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .

Key Characterization Data for Intermediates (Example):

| Intermediate | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | Yield |

|---|---|---|---|

| Ethyl 5-amino-3-methylthiophene-2-carboxylate | 3320 (NH₂), 1680 (C=O) | 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂) | 64-70% |

| 2-Methyl-5-oxopyrazolidine-3-carboxylic acid | 1720 (C=O), 1650 (amide) | 2.10 (s, 3H, CH₃), 3.80 (m, 2H, CH₂) | ~75% |

Basic: What spectroscopic and chromatographic methods are used for structural validation?

Methodological Answer:

- IR Spectroscopy: Confirm the presence of amide (1650-1680 cm⁻¹), ester (1720-1740 cm⁻¹), and thiophene ring (C-S stretch at 600-700 cm⁻¹) .

- ¹H/¹³C-NMR: Identify substituents (e.g., ethyl groups at δ 1.25-1.35 ppm, ester OCH₂ at δ 4.10-4.30 ppm) and pyrazolidine ring protons (δ 3.50-4.00 ppm) .

- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 367.2 for C₁₆H₂₁N₃O₄S) .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Skin Irritant Category 2) .

- Ventilation: Work in a fume hood to prevent inhalation of dust (Specific Target Organ Toxicity, Respiratory System) .

- Storage: Keep in airtight containers at 2-8°C, away from oxidizing agents and moisture .

Advanced: How can reaction yields be optimized for the pyrazolidine-thiophene coupling step?

Methodological Answer:

- Catalyst Screening: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Solvent Optimization: Use DMF instead of THF for better solubility of polar intermediates .

- Temperature Control: Conduct reactions at 0-5°C to minimize side-product formation during amide bond formation .

Yield Optimization Table:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | THF | 25 | 65 |

| DMAP | DMF | 0 | 82 |

| None | DCM | 25 | 45 |

Advanced: How to resolve discrepancies in spectral data between synthetic batches?

Methodological Answer:

- Multi-Technique Validation: Cross-check NMR with HSQC and HMBC to confirm connectivity, especially for pyrazolidine-thiophene regiochemistry .

- Crystallography: Grow single crystals (e.g., using ethanol/water mixtures) and compare X-ray diffraction data with literature .

- Batch Analysis: Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that may alter spectral peaks .

Advanced: What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiophene and pyrazolidine moieties .

- Molecular Docking: Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina and PyMOL .

- ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties (e.g., logP = 2.8, high GI absorption) .

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

- Bioisosteric Replacement: Substitute the ethyl ester with a tert-butyl group to reduce esterase-mediated hydrolysis .

- Ring Modification: Replace pyrazolidine with pyrazoline to enhance rigidity and metabolic resistance .

- Deuterium Labeling: Incorporate deuterium at labile positions (e.g., α to carbonyl groups) to slow CYP450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.